Sp-8-Bromo-cyclic guanosine monophosphate is classified as a cyclic nucleotide analog. It is synthesized from cyclic guanosine monophosphate through bromination, which introduces the bromo substituent at the 8-position of the guanine base. This modification alters its interaction with various proteins and enzymes involved in cyclic nucleotide signaling pathways, particularly those related to protein kinase G and phosphodiesterases.
The synthesis of Sp-8-Bromo-cyclic guanosine monophosphate involves several key steps:
Sp-8-Bromo-cyclic guanosine monophosphate has a complex molecular structure characterized by its cyclic phosphate group linked to a modified guanine base. The molecular formula for this compound is , with a molecular weight of approximately 446.2 g/mol. The bromo substituent at the 8-position significantly impacts its biological activity and interactions with target proteins.
Sp-8-Bromo-cyclic guanosine monophosphate participates in various biochemical reactions:
The mechanism of action for Sp-8-Bromo-cyclic guanosine monophosphate primarily involves its role as a second messenger:
Sp-8-Bromo-cyclic guanosine monophosphate exhibits several notable physical and chemical properties:
Sp-8-Bromo-cyclic guanosine monophosphate has several important applications in scientific research:
Sp-8-Br-cGMPS (CAS 153660-03-8) is a doubly modified cyclic nucleotide analog with the systematic name 8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer. Its molecular formula is C₁₀H₁₁BrN₅O₆PS, with a molecular weight of 440.17 g/mol for the free acid form and 462.2 g/mol for the sodium salt [1] [2] [3]. The structure integrates two critical modifications:
The ribose sugar adopts a C3'-endo puckering conformation, confirmed by NMR and X-ray crystallography of analogous compounds. This configuration maximizes interaction with cyclic nucleotide-binding domains in target proteins [4].
Table 1: Atomic Composition of Sp-8-Br-cGMPS
Element | Count | Role in Bioactivity |
---|---|---|
Bromine (Br) | 1 | Enhances lipophilicity and stabilizes purine ring |
Sulfur (S) | 1 | Confers PDE resistance; dictates stereoselectivity |
Phosphorus (P) | 1 | Forms chiral cyclic phosphorothioate |
Nitrogen (N) | 5 | Mediates hydrogen bonding with target proteins |
Lipophilicity: Experimental logP values for Sp-8-Br-cGMPS range from 1.29 to 1.45, significantly higher than unmodified cGMP (logP = -1.2) [2] [10]. This elevated lipophilicity stems from the hydrophobic bromine atom and phosphorothioate group, enabling 5–10× greater cellular uptake than non-brominated analogs [2] [3].
Solubility: The sodium salt form exhibits moderate aqueous solubility (≥10 mM in buffered solutions) but is sparingly soluble in nonpolar solvents. Solubility is pH-dependent, with optimal dissolution at alkaline pH (7.5–8.5) due to ionization of the guanine N1 proton (pKa ≈ 9.4) [1] [6].
Stability: Key stability features include:
Table 2: Physicochemical Profile
Property | Value | Method/Notes |
---|---|---|
logP | 1.45 | HPLC-derived, ref. [2] |
λₘₐₓ (UV) | 260 nm | Phosphate buffer, pH 7.2 |
ε (260 nm) | 16,200 M⁻¹cm⁻¹ | Extinction coefficient [2] |
PDE Half-life | >120 min | Vs. 2–15 min for cGMP [3] |
UV-Vis spectroscopy reveals a λₘₐₓ of 260 nm in aqueous buffers, characteristic of 8-substituted guanine derivatives. The molar extinction coefficient (ε) is 16,200 ± 500 M⁻¹cm⁻¹, consistent across sources [2] [6]. This high ε value enables quantification in biological matrices via HPLC-UV at sub-micromolar concentrations.
The 8-bromine substitution induces a hypsochromic shift of ~5 nm relative to unmodified cGMP (λₘₐₓ = 265 nm) due to electron withdrawal from the purine ring. Spectrophotometric titration shows no shift in λₘₐₓ between pH 4–9, indicating protonation states do not alter chromophore behavior [2] [6].
The bioactivity of Sp-8-Br-cGMPS arises from synergistic modifications:
Enhances CNG channel agonism (EC₅₀ = 106.5 μM) but reduces efficacy as a full agonist due to impaired open-state stabilization [1] [6].
Sp-Phosphorothioate Configuration:
Enables activation of both PKG (Kₐ ≈ 0.8 μM) and PKA (Kᵢ ≈ 15 μM), making it an "unspecific" kinase activator [3] [5].
Comparative Analysis with Analogs:
Table 3: Impact of Structural Modifications on Function
Modification | Property Enhanced | Functional Consequence |
---|---|---|
8-Bromination | Lipophilicity (ΔlogP +1.3) | Enhanced membrane permeability |
Sp-phosphorothioate | Metabolic stability | PDE resistance; t₁/₂ >2 hr |
Ribose conformation | Target binding affinity | Selective activation of CNG channels |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7